![molecular formula C14H18BF3O3 B2821938 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1445019-24-8](/img/structure/B2821938.png)
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of boronic esters like “2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Boronic esters like “2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in carbon-carbon bond-forming reactions .Scientific Research Applications
Polymer Synthesis
- Precision Polymerization : Yokozawa et al. (2011) explored the use of similar dioxaborolane compounds in precision polymerization, yielding polymers like P3HT with narrow molecular weight distributions and high regioregularity. This demonstrates the compound's utility in synthesizing high-quality polymers for electronic and optical applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Material Science
- Nanoparticle Brightness Enhancement : Fischer, Baier, & Mecking (2013) reported that certain dioxaborolane derivatives can be used to enhance the brightness of nanoparticles. This has implications for developing materials with improved optical properties (Fischer, Baier, & Mecking, 2013).
Chemical Analysis
- Detection in Living Cells : Nie et al. (2020) synthesized a 4-substituted pyrene derivative using a similar dioxaborolane compound, which showed high sensitivity and selectivity for hydrogen peroxide detection in living cells. This indicates potential applications in biological and chemical sensing (Nie, Sun, Zhao, Miao, & Ni, 2020).
properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-11(19-5)10(8-9)14(16,17)18/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCAOOMRVSIDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.